molecular formula C10H8ClN B580639 3-Chloro-6-methylisoquinoline CAS No. 1259224-12-8

3-Chloro-6-methylisoquinoline

Cat. No. B580639
M. Wt: 177.631
InChI Key: IIKLBKPDZFJVKF-UHFFFAOYSA-N
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Description

3-Chloro-6-methylisoquinoline is a chemical compound with the CAS Number: 14123-76-3 . It has a molecular weight of 177.63 and is typically in solid form .


Physical And Chemical Properties Analysis

3-Chloro-6-methylisoquinoline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

  • Complex Formation with Metals : 3-Methylisoquinoline N-oxide, a derivative of isoquinoline, has been studied for its ability to form complexes with various metals, demonstrating significant steric hindrance due to the methyl substituent. This steric effect stabilizes complexes with metal ratios of less than six, indicating potential applications in coordination chemistry and material sciences (Speca et al., 1979).

  • Tautomerism Studies : Research on the tautomerism of isoquinolines, including 3-hydroxy-6-methylisoquinoline, has shown that these compounds exist in different tautomeric forms depending on the solvent. This characteristic can be relevant in the design of chemical sensors and in understanding solvent effects in organic reactions (Evans et al., 1967).

  • Synthesis of Quinones : Studies have been conducted on the synthesis of functionalized quinones from compounds like 1-chloro-4-methylisoquinoline. These quinones have potential applications in pharmaceuticals and dyes (Croisy-Delcey et al., 1991).

  • Synthesis of Aaptamine : Isoquinolines have been used in the synthesis of aaptamine, a compound with potential pharmacological properties. This demonstrates the utility of isoquinolines as intermediates in the synthesis of complex organic molecules (Bałczewski et al., 1990).

  • Antimicrobial and Antioxidant Activities : Novel quinoline derivatives, including chloroquinoline compounds, have been synthesized and evaluated for their antimicrobial and radical-scavenging activities. This suggests applications in developing new antimicrobial agents and antioxidants (Tabassum et al., 2014).

  • Base-Induced Rearrangement Reactions : Isoquinoline compounds have been shown to undergo base-induced rearrangement reactions, leading to the formation of isochromenes and new isoquinolines. These reactions are significant in organic synthesis and in the study of reaction mechanisms (Kirby et al., 1979).

  • Electronic State Studies : Spectroscopic studies on 3-methylisoquinoline have focused on the effect of methyl substitution on the excited state behavior of isoquinoline. Such studies are important in physical chemistry and material science for understanding molecular behavior under various conditions (Sinha et al., 2012).

Safety And Hazards

The safety information available indicates that 3-Chloro-6-methylisoquinoline may be a potential hazard, as indicated by the GHS07 pictogram . The signal word associated with this compound is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-chloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKLBKPDZFJVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306989
Record name 3-Chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methylisoquinoline

CAS RN

1259224-12-8
Record name 3-Chloro-6-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259224-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-methylisoquinoline
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